Testosterone laurate

Beschreibung

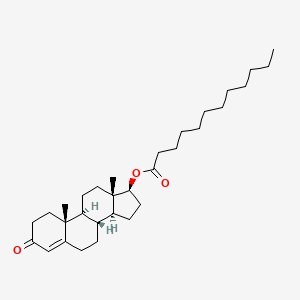

Testosterone laurate (C₁₂H₂₄O₂) is a long-chain fatty acid ester of testosterone, synthesized through esterification to modulate its pharmacokinetic profile. The laurate ester extends the release of active testosterone by slowing hydrolysis via esterases, making it suitable for sustained-release formulations. It is structurally characterized by a dodecanoic acid chain, which significantly impacts its solubility, metabolism, and detection in biological matrices .

Eigenschaften

CAS-Nummer |

59232-78-9 |

|---|---|

Molekularformel |

C31H50O3 |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate |

InChI |

InChI=1S/C31H50O3/c1-4-5-6-7-8-9-10-11-12-13-29(33)34-28-17-16-26-25-15-14-23-22-24(32)18-20-30(23,2)27(25)19-21-31(26,28)3/h22,25-28H,4-21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1 |

InChI-Schlüssel |

KTROUBQZLCALOQ-DQUDHZTESA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Testosterone laurate can be synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Testosteronlaurat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Testosteronlaurat kann zu verschiedenen oxidierten Derivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können Testosteronlaurat in seine entsprechenden Alkoholderivate umwandeln. Natriumborhydrid ist ein übliches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Substitutionsreaktionen können an der Estergruppe auftreten, wobei der Lauratrest durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile Reagenzien wie Amine, Alkohole und Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von Testosteronlaurat.

Reduktion: Alkoholderivate von Testosteronlaurat.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Testosteronlaurat übt seine Wirkungen aus, indem es an Androgenrezeptoren in Zielgeweben bindet. Nach der Bindung transloziert der Testosteron-Rezeptor-Komplex in den Zellkern, wo er mit spezifischen DNA-Sequenzen interagiert, um die Genexpression zu regulieren. Dies führt zur Aktivierung von Genen, die an der Entwicklung und Aufrechterhaltung männlicher sekundärer Geschlechtsmerkmale, Muskelwachstum und anderen androgenen Wirkungen beteiligt sind.

Wirkmechanismus

Testosterone laurate exerts its effects by binding to androgen receptors in target tissues. Once bound, the testosterone-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the activation of genes involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other androgenic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Testosterone Esters

Structural and Pharmacokinetic Differences

Testosterone esters vary primarily in their fatty acid chain length, which dictates their release duration and metabolic clearance:

The laurate ester’s extended half-life is attributed to its hydrophobic chain, which delays enzymatic cleavage and systemic absorption. However, its oral bioavailability remains low compared to injectable forms, as seen in Andriol® (oral undecanoate), which performs poorly despite esterification .

Metabolic and Detection Profiles

- Metabolism: Longer esters like laurate produce fatty acid byproducts (e.g., laurate) during hydrolysis. Studies show that laurate metabolites decrease post-administration cessation, reflecting prolonged clearance .

- Detection: In camel hair samples, laurate was detected at 4.8–32.1 pg/mg, with higher variability than valerate (10.5–14.9 pg/mg) and hexahydrobenzoate (12.5–151.6 pg/mg). This suggests laurate’s persistence in keratinous matrices, making it valuable for doping tests via LC-MS/MS .

Formulation and Clinical Use

- Solubility: this compound’s low aqueous solubility necessitates oil-based injectables.

Biologische Aktivität

Testosterone laurate is an esterified form of testosterone, a potent androgen hormone that plays a critical role in various biological processes, including the development of male reproductive tissues, secondary sexual characteristics, and the regulation of metabolism. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties compared to other testosterone esters. The esterification process alters the solubility and absorption characteristics of testosterone, leading to prolonged release and sustained blood levels.

Key Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Half-life | Approximately 5-7 days |

| Peak plasma concentration | 24-48 hours post-injection |

| Duration of action | Up to 2-3 weeks |

These properties make this compound particularly useful in therapeutic settings where long-term androgen replacement therapy is required.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) located in various tissues. Upon binding, it activates AR-mediated signaling pathways that influence gene expression related to anabolic processes and sexual differentiation.

- Androgen Receptor Activation : this compound binds to ARs in target tissues, leading to dimerization and translocation to the nucleus where it regulates gene transcription.

- Anabolic Effects : It promotes muscle protein synthesis, enhances erythropoiesis, and influences bone density.

- Metabolic Regulation : this compound modulates lipid metabolism and insulin sensitivity, contributing to overall metabolic health.

Clinical Applications and Case Studies

This compound has been studied in various clinical contexts, particularly concerning androgen deficiency and anabolic steroid use.

Case Study Overview:

- Androgen Deficiency Treatment : In a clinical trial involving hypogonadal men, administration of this compound resulted in significant improvements in serum testosterone levels and associated symptoms (e.g., fatigue, libido). Patients reported enhanced quality of life metrics post-treatment.

- Athletic Performance : A study evaluating the effects of this compound on athletic performance demonstrated increased muscle mass and strength among participants engaged in resistance training. However, ethical considerations regarding its use as a performance-enhancing drug remain contentious.

Research Findings

Recent studies have highlighted the biological activity of this compound through various methodologies:

- Proteomic Analysis : A study identified novel protein markers associated with testosterone activity in human subjects. Proteins such as 4-hydroxyphenylpyruvate dioxygenase (4HPPD) showed significant changes correlating with testosterone levels after administration of testosterone esters including laurate .

- Biosynthesis Pathways : Research indicates that testosterone biosynthesis is tightly regulated by luteinizing hormone (LH) and involves multiple enzymatic steps from cholesterol to testosterone. This compound's role in enhancing these pathways has been documented .

Q & A

Q. How can long-term stability studies for this compound formulations be optimized?

- Methodological Answer : Design ICH-compliant studies (e.g., Q1A) with real-time (25°C/60% RH) and accelerated (40°C/75% RH) conditions. Monitor ester bond integrity via FT-IR and oxidative degradation using peroxide assays. Publish raw stability data in supplementary materials for reproducibility .

Critical Considerations

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including raw data in supplementary files .

- Ethical Compliance : Address animal welfare and hormonal manipulation ethics in study protocols .

- Statistical Rigor : Pre-register analysis plans (e.g., Open Science Framework) to avoid post hoc bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.